(2,3-Dimethylpyridin-4-YL)boronic acid
Description
(2,3-Dimethylpyridin-4-yl)boronic acid is a pyridine-based boronic acid derivative featuring two methyl substituents at the 2- and 3-positions of the aromatic ring. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols and other nucleophiles, making them valuable in drug design, sensing, and dynamic combinatorial chemistry . The pyridine ring in this compound introduces distinct electronic and steric properties compared to phenylboronic acids, while the methyl groups modulate solubility, Lewis acidity, and reactivity . This article provides a detailed comparison of This compound with structurally and functionally related boronic acid derivatives.
Properties
IUPAC Name |
(2,3-dimethylpyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-6(2)9-4-3-7(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCDMDXESHLLKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylpyridin-4-YL)boronic acid typically involves the borylation of pyridine derivatives. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale borylation reactions similar to those used in laboratory settings. The scalability of these reactions allows for the efficient production of boronic acid derivatives.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylpyridin-4-YL)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid group can be substituted with various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols, and ketones (from oxidation reactions).
Scientific Research Applications
(2,3-Dimethylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-Dimethylpyridin-4-YL)boronic acid primarily involves its role as a Lewis acid. The boron atom in the boronic acid group can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups . This property makes it useful in various catalytic and synthetic applications.
Comparison with Similar Compounds
Structural and Substituent Effects
Substituents on aromatic boronic acids significantly influence their electronic and steric profiles. Below is a comparison of (2,3-dimethylpyridin-4-yl)boronic acid with selected analogs:
Key Observations :
- Electron-donating methyl groups may stabilize the boronate anion less effectively than electron-withdrawing groups (e.g., F, Cl), leading to higher pKa values .
Acidity (pKa) and Reactivity
The pKa of boronic acids determines their ability to form boronate esters and influences biological activity.
*Estimation based on substituent effects described in .
Reactivity in Dynamic Chemistry :
- Phenylboronic acid forms boronate esters rapidly with catechols under basic conditions (e.g., with Et3N) . The steric bulk of This compound may slow ester exchange kinetics compared to less hindered analogs.
Challenges :
- Steric hindrance from methyl groups may reduce yields in cross-coupling reactions.
- Stability during purification is critical, as boronic acids are prone to protodeboronation under acidic conditions .
Biological Activity
(2,3-Dimethylpyridin-4-YL)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a pyridine ring substituted with two methyl groups and a boronic acid functional group. This structure is crucial for its interactions with biological targets.
The biological activity of this compound primarily revolves around its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of glycoproteins and enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by binding to the active site.
- Targeting Kinases : Similar compounds have been shown to interact with kinases, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it could induce apoptosis in cancer cell lines by inhibiting specific kinases involved in cell survival pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 18.76 ± 0.62 | Apoptosis via kinase inhibition |
| HeLa | 15.30 ± 0.50 | Cell cycle arrest |
Antibacterial Activity
The compound has also shown promising antibacterial effects against various strains of bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis or function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli (ATCC 25922) | 6.50 mg/mL |
| S. aureus (ATCC 6538) | 5.00 mg/mL |
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A comprehensive study evaluated the efficacy of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, highlighting its potential as a therapeutic agent in oncology. -
Antibacterial Evaluation :
A series of experiments assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound displayed significant activity against E. coli and S. aureus, suggesting its potential use in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
